1-Bromo-2-iodoethane

Physical Organic Chemistry Conformational Analysis Thermodynamics

Researchers pursuing iterative C-C bond formation without intermediate protection face yield loss and added synthetic steps. 1-Bromo-2-iodoethane solves this via orthogonal halogen reactivity: • Iodide leaving group ~10⁵× faster than bromide in SN2 displacements, enabling selective sequential cross-coupling (Suzuki, Negishi, Sonogashira). • Intermediate conformational enthalpy (ΔH = 4.81 kJ/mol) provides tunable anti/gauche populations for stereoselective transformations. • ≥98% purity minimizes halogen-exchange side reactions; supplied with stabilization for ambient shipping.

Molecular Formula C2H4BrI
Molecular Weight 234.86 g/mol
CAS No. 590-16-9
Cat. No. B1265497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-iodoethane
CAS590-16-9
Molecular FormulaC2H4BrI
Molecular Weight234.86 g/mol
Structural Identifiers
SMILESC(CI)Br
InChIInChI=1S/C2H4BrI/c3-1-2-4/h1-2H2
InChIKeyHKQCJJOXYWQRFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-iodoethane Overview & Procurement


1-Bromo-2-iodoethane (CAS 590-16-9) is a geminal dihaloethane featuring both bromine and iodine substituents on adjacent carbons, with a molecular weight of 234.86 g/mol and a density of 2.5 g/cm³ . Its distinct halogen pairing confers differentiated reactivity profiles relative to symmetric dihaloethanes such as 1,2-dibromoethane or 1,2-diiodoethane, enabling sequential or selective transformations in organic synthesis [1]. The compound is typically supplied as a colorless to pale yellow liquid with a melting point of 28°C and a boiling point of approximately 163-166°C, requiring careful handling due to its light sensitivity and potential for thermal decomposition .

1-Bromo-2-iodoethane vs. Symmetric Dihaloethanes


Generic substitution of 1-bromo-2-iodoethane with symmetric analogs such as 1,2-dibromoethane (CAS 106-93-4) or 1,2-diiodoethane (CAS 624-73-7) fails to replicate its unique reactivity profile. The differential leaving group abilities of iodine versus bromine (iodide ≈ 10⁵× faster than bromide in SN2 displacements) [1] enable regioselective and sequential functionalization that symmetric dihalides cannot achieve. Additionally, the conformational enthalpy differences between anti and gauche conformers in 1-bromo-2-iodoethane (ΔH = 4.81 kJ/mol) diverge substantially from those of 1,2-dibromoethane (ΔH ≈ 3.05 kJ/mol) and 1,2-diiodoethane (ΔE ≈ 8.37 kJ/mol), altering ground-state populations and reaction outcomes in stereoselective transformations [2]. These quantifiable distinctions render cross-class substitution scientifically invalid for applications requiring precise halogen differentiation.

1-Bromo-2-iodoethane Differentiation Evidence


Conformational Enthalpy Difference

The anti-gauche conformational enthalpy difference (ΔH) for 1-bromo-2-iodoethane in neat liquid is 4.81 ± 0.21 kJ/mol [1]. This value is significantly higher than the liquid-phase ΔH for 1,2-dibromoethane (3.05 ± 0.46 kJ/mol) [2] and substantially lower than the gas-phase energy difference for 1,2-diiodoethane (8.37 ± 2.09 kJ/mol) [3]. The intermediate ΔH of 1-bromo-2-iodoethane reflects its unique steric and electronic environment arising from asymmetric halogen substitution, which directly impacts ground-state conformational populations and, consequently, reaction stereoselectivity.

Physical Organic Chemistry Conformational Analysis Thermodynamics

Leaving Group Disparity in Cross-Coupling

1-Bromo-2-iodoethane exhibits differential reactivity at its two halogen centers: the C–I bond is approximately 10⁵ times more reactive toward nucleophilic substitution than the C–Br bond [1]. This disparity enables sequential functionalization strategies—iodide displacement can occur under mild conditions while preserving the bromide for a subsequent transformation. In contrast, symmetric 1,2-dibromoethane offers only a single reactivity level, while 1,2-diiodoethane is prone to over-reaction or decomposition due to the high lability of both C–I bonds. This dual-reactivity profile is leveraged in transition-metal-catalyzed cross-couplings where 1-bromo-2-iodoethane can serve as a bifunctional electrophile, allowing for programmed installation of two distinct nucleophiles [2].

Synthetic Methodology Cross-Coupling Organometallic Chemistry

A-Band Photodissociation Dynamics

Resonance Raman spectroscopy of trans-1-bromo-2-iodoethane in cyclohexane solution reveals that the A-band photodissociation dynamics involve significant internal coordinate displacements in both C–I and C–Br bonds, as well as C–C stretching and multiple angular coordinates (CCI, CCBr, HCC, ICH, BrCH) [1]. Comparison with iodoethane, 1-chloro-2-iodoethane, and 1,2-diiodoethane indicates that both C–I and C–Br bonds experience a noticeable amount of photoexcitation in 1-bromo-2-iodoethane, whereas in symmetric analogs the excitation is predominantly localized on the C–I bonds [1]. The absolute Raman cross-section measurements at five excitation wavelengths within the A-band provide quantifiable benchmarks for this multidimensional photodissociation character.

Photochemistry Spectroscopy Reaction Dynamics

Physical Property Distinctions

1-Bromo-2-iodoethane exhibits distinct physical properties compared to its symmetric analogs, directly impacting procurement, storage, and reaction design. Its boiling point (166.2 ± 8.0 °C at 760 mmHg) lies between that of 1,2-dibromoethane (131-132 °C) and 1,2-diiodoethane (206.0 ± 8.0 °C) , while its density (2.5 ± 0.1 g/cm³) is intermediate between 1,2-dibromoethane (2.18 g/cm³) and 1,2-diiodoethane (2.8 ± 0.1 g/cm³) . The melting point of 28°C means 1-bromo-2-iodoethane is a low-melting solid at typical laboratory ambient temperatures, necessitating careful temperature control during handling and dispensing—unlike 1,2-dibromoethane (mp 9-10°C) which is a liquid at room temperature. Additionally, 1-bromo-2-iodoethane is light-sensitive and requires storage in amber vials under inert atmosphere to prevent decomposition, a constraint less stringent for 1,2-dibromoethane but more critical than for 1,2-diiodoethane which is also light-sensitive [1].

Physicochemical Properties Procurement Specifications Handling Requirements

1-Bromo-2-iodoethane Research & Industrial Applications


Sequential Cross-Coupling Electrophile

1-Bromo-2-iodoethane's 10⁵-fold differential reactivity between iodine and bromine leaving groups [1] makes it an ideal bifunctional electrophile for sequential cross-coupling reactions. The iodine site can be selectively functionalized under mild conditions (e.g., Suzuki-Miyaura, Negishi, or Sonogashira couplings) while preserving the bromine for a subsequent transformation. This orthogonal reactivity is particularly valuable in the synthesis of pharmaceutical intermediates and natural product analogs where efficient installation of two distinct carbon fragments is required without intermediate protection/deprotection steps [2]. Procurement of high-purity 1-bromo-2-iodoethane (≥98%) is essential for these applications to minimize side reactions from halogen exchange or decomposition.

Conformational Analysis for Stereoselective Synthesis

The intermediate conformational enthalpy difference (ΔH = 4.81 kJ/mol) of 1-bromo-2-iodoethane [1] provides a unique conformational landscape distinct from both 1,2-dibromoethane (ΔH ≈ 3.05 kJ/mol) and 1,2-diiodoethane (ΔE ≈ 8.37 kJ/mol). This makes 1-bromo-2-iodoethane a valuable substrate for studying stereoelectronic effects in elimination reactions, cycloadditions, and conformational locking strategies. The ability to tune the anti/gauche population ratio through temperature or solvent polarity enables precise control over stereochemical outcomes in reactions where specific conformers are required for productive reactivity.

Photochemical Bond-Selective Excitation Probe

The multidimensional A-band photodissociation dynamics of 1-bromo-2-iodoethane, involving six Franck-Condon active vibrational modes [1], establish it as a superior probe molecule for investigating bond-selective electronic excitation and energy partitioning in haloalkanes. Unlike symmetric analogs where excitation is predominantly localized, 1-bromo-2-iodoethane exhibits substantial photoexcitation in both C–I and C–Br bonds, as well as in angular coordinates, enabling fundamental studies of multidimensional reaction dynamics and non-adiabatic coupling in photodissociation processes. This application is particularly relevant for academic and government research laboratories focused on physical chemistry and chemical physics.

ω-Halo-α,β-Unsaturated Carbonyl Precursor

1-Bromo-2-iodoethane serves as a critical intermediate in the preparation of ω-halo-α,β-unsaturated ketones and aldehydes [2]. The differential halogen reactivity allows for controlled elimination or substitution sequences that generate the desired α,β-unsaturation while retaining a halogen handle for further elaboration. These ω-halo-α,β-unsaturated carbonyl compounds are valuable building blocks in medicinal chemistry for constructing heterocyclic scaffolds and in agrochemical synthesis for developing novel herbicides and pesticides. Procurement specifications should prioritize high purity and proper storage conditions (amber vials, inert atmosphere) to prevent premature decomposition.

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